7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride

Catalog No.
S2775325
CAS No.
2253633-05-3
M.F
C8H14ClF2N
M. Wt
197.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride

CAS Number

2253633-05-3

Product Name

7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride

IUPAC Name

7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6-11-7;/h11H,1-6H2;1H

InChI Key

KHZAZGUFXFQBFT-UHFFFAOYSA-N

SMILES

C1CC(CCC12CCN2)(F)F.Cl

solubility

not available

7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClF₂N and a molecular weight of 197.65 g/mol. The compound features a unique spirocyclic structure that includes a nitrogen atom, making it an azaspiro compound. The presence of two fluorine atoms at the seventh carbon position adds to its distinctiveness, while the hydrochloride form indicates that it is combined with hydrochloric acid, resulting in a positively charged ammonium group .

  • No known mechanism of action exists in scientific literature.
  • Information on safety or hazards is currently unavailable.

Future Research Directions

  • Research efforts could focus on synthesizing the compound and characterizing its physical and chemical properties.
  • Investigation into potential applications in medicinal chemistry or material science could be explored.

Synthesis methods for 7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride are not widely reported. Generally, compounds of this nature can be synthesized through multi-step organic reactions involving the formation of spirocyclic structures via cyclization reactions. The introduction of fluorine atoms typically requires specialized reagents and conditions that facilitate halogenation at specific carbon sites .

The applications of 7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride primarily lie in research and development contexts. Its unique structure makes it a candidate for exploration in drug development and organic synthesis. It may also serve as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry .

There is a lack of comprehensive interaction studies specifically focused on 7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride. Given its potential biological activity, future studies could investigate its interactions with biological targets or other chemical entities to elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride. These include:

Compound NameMolecular FormulaCAS Number
2,2-Difluoro-7-azaspiro[3.5]nonane;hydrochlorideC₈H₁₄ClF₂N1523618-02-1
1-Azaspiro[3.5]nonaneC₈H₁₃N137935744
7-Azaspiro[3.5]nonaneC₈H₁₃NNot available

The formation of azaspiro[3.5]nonane frameworks requires sophisticated cyclization strategies that can effectively generate the spirocyclic junction while maintaining structural integrity [4] [11]. Several distinct approaches have been developed to address this synthetic challenge, each offering unique advantages and limitations depending on the specific substrate and desired stereochemical outcome [14] [18].

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful tool for constructing spirocyclic systems, particularly in the synthesis of azaspiro derivatives [11] [14]. This methodology involves the strategic placement of alkene functionalities that can undergo metathesis to form the desired ring systems [18]. The approach typically employs ruthenium-based catalysts under mild conditions, allowing for the formation of medium-sized rings with good functional group tolerance [33].

Research has demonstrated that diene precursors bearing appropriate nitrogen-containing tethers can undergo efficient cyclization to afford azaspiro[3.5]nonane frameworks [4] [11]. The success of this approach depends critically on the conformational preferences of the substrate and the ability to achieve the necessary geometric arrangements for productive metathesis [14] [18].

Intramolecular Nucleophilic Substitution

Intramolecular nucleophilic substitution represents another fundamental strategy for spiro ring construction [15] [31]. This approach typically involves the cyclization of appropriately functionalized precursors bearing both nucleophilic nitrogen centers and electrophilic carbon centers positioned for ring closure [8] [15]. The methodology has been successfully applied to the synthesis of various azaspiro systems through careful substrate design and reaction optimization [31].

The effectiveness of this strategy is often enhanced through the use of strong bases such as lithium diisopropylamide or lithium hexamethyldisilazide, which can facilitate the formation of reactive carbanion intermediates [8] [15]. The cyclization process must be carefully controlled to prevent competing side reactions and ensure selective formation of the desired spiro junction [31].

Cascade Ring-Opening and Cyclization Reactions

Recent advances have highlighted the utility of cascade ring-opening and cyclization sequences for the construction of complex spirocyclic architectures [5] [9]. These reactions typically involve the initial ring-opening of strained cyclic systems, followed by intramolecular cyclization to generate the spiro framework [5] [10]. The methodology has been particularly successful when applied to cyclopropane-containing substrates that can undergo ring-opening under appropriate conditions [9] [10].

The cascade approach offers significant advantages in terms of synthetic efficiency, as multiple bond-forming events can be accomplished in a single transformation [5] [9]. This strategy has been demonstrated to provide access to polyfunctionalized azaspiro derivatives with high levels of stereochemical control [10] [14].

Fluorination Techniques at C7 Position

The selective introduction of fluorine atoms at the C7 position of azaspiro[3.5]nonane derivatives presents significant synthetic challenges due to the need for precise regiocontrol and the maintenance of the sensitive spirocyclic framework [12] [19] [22]. Several distinct fluorination strategies have been developed to address these challenges, each with specific advantages and limitations.

Electrophilic Fluorination Methods

Electrophilic fluorination represents the most widely employed approach for introducing fluorine into organic molecules [22] [27]. The methodology relies on the use of electrophilic fluorine sources that can react with nucleophilic carbon centers to form carbon-fluorine bonds [22] [28]. For azaspiro[3.5]nonane derivatives, this approach typically involves the generation of appropriate nucleophilic intermediates at the C7 position, followed by treatment with electrophilic fluorinating reagents [19] [27].

Selectfluor, formally known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as one of the most effective reagents for this transformation [22] [24] [26]. This reagent offers excellent stability and reactivity under mild conditions, making it particularly suitable for the fluorination of sensitive substrates [24] [29]. Research has demonstrated that Selectfluor can achieve monofluorination of benzylic positions with yields ranging from 70 to 85 percent under optimized conditions [19] [26].

N-Fluorobenzenesulfonimide represents another important electrophilic fluorinating agent that has found widespread application in organic synthesis [22] [28]. This reagent offers high selectivity for monofluorination reactions and can be employed under mild conditions that are compatible with the azaspiro framework [28]. The mechanism of electrophilic fluorination with N-Fluorobenzenesulfonimide involves the formation of a nitrogen-fluorine bond that acts as the electrophilic fluorine source [22] [28].

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies offer an alternative approach for the introduction of fluorine atoms, particularly when dealing with electrophilic carbon centers [23]. These methods typically employ fluoride salts or fluoride-releasing reagents under conditions that promote nucleophilic substitution [23]. The approach has been successfully applied to the synthesis of fluorinated azaspiro derivatives through appropriate substrate functionalization [12].

Sulfur tetrafluoride has been employed as a nucleophilic fluorinating agent for the conversion of carbonyl groups to difluoromethylene units [12]. This reagent can achieve high levels of conversion under appropriate conditions, although the harsh reaction conditions required may limit its applicability to sensitive substrates [12]. Research has demonstrated that sulfur tetrafluoride can be employed in the presence of hydrogen fluoride to achieve effective deoxofluorination of beta-keto esters [12].

The development of milder nucleophilic fluorinating reagents has led to the introduction of PyFluor, formally known as 2-pyridinesulfonyl fluoride [23]. This reagent offers improved functional group tolerance and can be employed under milder conditions compared to traditional nucleophilic fluorinating agents [23]. The mechanism involves the formation of a sulfonyl fluoride intermediate that can react with appropriate nucleophiles to form carbon-fluorine bonds [23].

Deoxofluorination Strategies

Deoxofluorination represents a specialized approach for the introduction of fluorine atoms through the replacement of oxygen functionality [12] [23]. This methodology is particularly valuable for the synthesis of difluorinated compounds, as it allows for the simultaneous introduction of two fluorine atoms [12]. The approach has been successfully applied to the synthesis of various fluorinated building blocks that can be employed in the construction of azaspiro derivatives [12].

The deoxofluorination process typically involves the treatment of carbonyl-containing substrates with appropriate fluorinating reagents under conditions that promote the replacement of the oxygen atom with fluorine [12] [23]. Research has demonstrated that this approach can achieve high levels of conversion when applied to appropriately activated substrates [12].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in the preparation of pharmaceutical compounds, as it often improves the stability, solubility, and handling properties of the active compound [13] [25]. For 7,7-difluoro-1-azaspiro[3.5]nonane, the hydrochloride salt formation must be carefully controlled to ensure complete conversion while maintaining the integrity of the sensitive spirocyclic framework [13].

Acid-Base Chemistry of Azaspiro Compounds

The formation of hydrochloride salts involves the protonation of the basic nitrogen center in the azaspiro framework by hydrochloric acid [25]. The basicity of the nitrogen atom in azaspiro[3.5]nonane derivatives is influenced by the electronic effects of the surrounding substituents and the conformational constraints imposed by the spirocyclic structure [13]. The presence of fluorine atoms at the C7 position can significantly affect the basicity of the nitrogen center through inductive effects [20].

The mechanism of hydrochloride salt formation involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom [25]. This process results in the formation of an ammonium chloride salt that exhibits improved crystallinity and stability compared to the free base [13]. The stoichiometry of the salt formation must be carefully controlled to ensure complete conversion and prevent the formation of mixed salt forms [13].

Crystallization and Precipitation Methods

The successful formation of hydrochloride salts often requires careful attention to the crystallization conditions employed [13]. The choice of solvent system, temperature, and concentration can significantly influence the outcome of the salt formation process [13]. Research has demonstrated that the use of appropriate solvent mixtures can facilitate the formation of well-defined crystalline hydrochloride salts with excellent purity [13].

The precipitation method involves the controlled addition of hydrochloric acid to a solution of the free base under conditions that promote the formation of crystalline material [13]. This approach requires careful monitoring of the solution pH and the rate of acid addition to ensure optimal crystal formation [13]. The resulting hydrochloride salt can be isolated through filtration and purified through recrystallization if necessary [13].

In Situ Generation Methods

Recent advances have highlighted the utility of in situ generation methods for the formation of hydrochloride salts [13]. These approaches involve the generation of hydrochloric acid within the reaction mixture through the use of appropriate reagents [13]. Trialkylsilyl halides have emerged as particularly effective reagents for this purpose, as they can generate hydrochloric acid through reaction with trace amounts of water or alcohols [13].

The in situ generation approach offers several advantages, including improved control over the stoichiometry of the salt formation and the ability to avoid the handling of concentrated hydrochloric acid [13]. This methodology has been successfully applied to the preparation of various pharmaceutical hydrochloride salts with excellent yields and purity [13].

Challenges in Stereochemical Control During Synthesis

The synthesis of 7,7-difluoro-1-azaspiro[3.5]nonane derivatives presents significant challenges in terms of stereochemical control due to the presence of multiple stereogenic centers and the conformational constraints imposed by the spirocyclic framework [17] [18] [21]. Effective strategies for stereochemical control are essential for the preparation of enantiomerically pure compounds suitable for pharmaceutical applications [17] [21].

Substrate-Controlled Stereochemistry

Substrate-controlled reactions represent one of the most fundamental approaches for achieving stereochemical control in organic synthesis [17] [18]. This strategy relies on the presence of existing stereogenic centers or conformational preferences within the substrate to direct the stereochemical outcome of subsequent transformations [17]. For azaspiro[3.5]nonane derivatives, substrate control can be particularly effective when the spirocyclic framework imposes specific conformational constraints that favor particular reaction pathways [18].

Research has demonstrated that the stereochemical outcome of cyclization reactions can be strongly influenced by the configuration of pre-existing stereogenic centers [18]. The conformational preferences of the substrate can direct the approach of reactive intermediates, leading to high levels of diastereoselectivity [17] [18]. This approach has been successfully employed in the synthesis of complex azaspiro natural products with excellent stereochemical control [18].

Auxiliary-Controlled Reactions

Chiral auxiliary methods represent a well-established approach for achieving high levels of stereochemical control in organic synthesis [17] [21]. This strategy involves the temporary attachment of a chiral auxiliary to the substrate, which can direct the stereochemical outcome of subsequent transformations [17]. The auxiliary is typically removed after the desired transformation has been completed, yielding the target compound in enantiomerically pure form [21].

Evans oxazolidinones have emerged as particularly effective chiral auxiliaries for the synthesis of azaspiro compounds [17]. These auxiliaries can be readily attached to carboxylic acid derivatives and provide excellent levels of stereochemical control in subsequent transformations [17]. The methodology has been successfully applied to the synthesis of various azaspiro derivatives with enantiomeric excesses exceeding 95 percent [21].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most atom-economical approach for achieving stereochemical control in organic synthesis [17] [21]. This strategy employs chiral catalysts that can induce high levels of enantioselectivity in the formation of new stereogenic centers [21]. For azaspiro[3.5]nonane derivatives, catalytic asymmetric methods have been successfully employed in key bond-forming reactions [17].

Metal-catalyzed asymmetric reactions have proven particularly effective for the construction of azaspiro frameworks [17] [21]. Palladium-catalyzed asymmetric allylation reactions have been employed to generate stereogenic centers adjacent to the spirocyclic junction with excellent enantioselectivity [21]. The methodology requires careful optimization of the catalyst structure and reaction conditions to achieve optimal stereochemical control [17].

Challenges in Fluorine-Containing Systems

The presence of fluorine atoms introduces additional complexity to the stereochemical control problem [19] [20]. Fluorine atoms can significantly influence the conformational preferences of the molecule through electronic effects and steric interactions [20]. The strong electron-withdrawing nature of fluorine can affect the reactivity of nearby functional groups and alter the stereochemical outcome of reactions [19] [20].

Research has demonstrated that the stereochemical control in fluorinated azaspiro systems often requires specialized approaches that account for the unique properties of fluorine [19] [20]. The development of fluorine-compatible chiral catalysts and auxiliaries represents an active area of research in the field [20]. Careful attention must be paid to the electronic effects of fluorine when designing synthetic strategies for these challenging targets [19] [20].

ReagentChemical NameMechanismSelectivityTypical Yield (%)
Selectfluor1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)ElectrophilicModerate70-85
NFSIN-FluorobenzenesulfonimideElectrophilicHigh60-80
SF4Sulfur tetrafluorideNucleophilicVariable40-70
PyFluor2-Pyridinesulfonyl fluorideNucleophilicHigh75-90
StrategyStarting MaterialKey Catalyst/ReagentTypical Yield (%)Stereoselectivity
Ring-closing metathesisDiene precursorsGrubbs catalyst60-85Variable
Intramolecular nucleophilic substitutionHaloalkyl aminesStrong base70-90High
Cascade ring-opening/cyclizationCyclopropane derivativesPPh3/azodicarboxylates55-85High
Metal-catalyzed cyclizationAlkyne/alkene substratesPd, Pt, Au complexes65-80High
MethodExample SystemTypical ee/dr (%)AdvantagesLimitations
Chiral auxiliariesEvans oxazolidinones>95High selectivityAuxiliary removal
Asymmetric catalysisChiral metal complexes85-99Broad scopeCatalyst cost
Substrate-controlled reactionsPre-existing stereocenters70-90Simple setupLimited scope
Kinetic resolutionEnzymatic resolution85-95Enantiomer separation50% yield limit

The nuclear magnetic resonance spectroscopic analysis of 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride reveals distinctive chemical shift patterns characteristic of spirocyclic amine systems. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for spirocyclic frameworks, with the quaternary spiro carbon serving as a unique structural anchor point that influences the chemical environment of adjacent protons [1] [2].

The chemical shift values for protons adjacent to the nitrogen center in spirocyclic amines typically appear in the range of 2.3-3.0 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [3]. For 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride, the protons on carbons directly bonded to the nitrogen exhibit characteristic downfield shifts due to the combined deshielding effects of both the nitrogen atom and the adjacent fluorine substitution [1] [2].

The presence of fluorine atoms at the 7,7-position introduces significant perturbations to the nuclear magnetic resonance spectrum. The carbon-13 chemical shifts for carbons bearing fluorine substituents typically appear in the range of 80-130 parts per million, significantly downfield from unsubstituted aliphatic carbons [4]. The difluoromethine carbon in the spirocyclic system exhibits a characteristic triplet pattern in carbon-13 nuclear magnetic resonance due to carbon-fluorine coupling, with coupling constants ranging from 240-280 hertz [5] [6].

Proton-fluorine coupling constants in spirocyclic difluoro compounds typically range from 10-50 hertz for three-bond couplings, while two-bond couplings can reach 40-60 hertz [5] [6]. The fluorine-19 nuclear magnetic resonance spectrum of 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride displays characteristic resonances for the difluoromethine moiety, typically appearing as a triplet pattern due to coupling with the adjacent methylene protons [4] [6].

The spirocyclic architecture imparts conformational rigidity to the molecule, resulting in well-resolved nuclear magnetic resonance signals with minimal line broadening. This conformational constraint leads to distinctive coupling patterns between protons in the five-membered and six-membered rings of the spiro system [7] [8]. The nuclear magnetic resonance spectroscopic analysis demonstrates that the spiro junction creates a unique magnetic environment, with chemical shifts reflecting the three-dimensional geometry of the bicyclic framework [9] [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride under electron ionization conditions reveals characteristic fragmentation pathways typical of spirocyclic amine systems. The molecular ion peak appears at mass-to-charge ratio 197 for the hydrochloride salt, corresponding to the protonated molecular formula C₈H₁₄ClF₂N [1] [10].

The fragmentation pattern of spirocyclic amines is dominated by alpha-cleavage reactions adjacent to the nitrogen center, producing resonance-stabilized nitrogen-containing cations [11] [3]. The primary fragmentation pathway involves cleavage of the carbon-carbon bonds adjacent to the nitrogen atom, resulting in the formation of characteristic fragment ions that retain the nitrogen center [12] [13].

The difluoromethine moiety exhibits characteristic fragmentation behavior, with the loss of fluorine atoms or hydrogen fluoride molecules representing significant fragmentation pathways [12] [13]. The elimination of hydrogen fluoride (molecular weight 20) from the molecular ion produces a fragment at mass-to-charge ratio 177, which represents a major fragmentation pathway for fluorinated spirocyclic compounds [14] [12].

The spirocyclic framework undergoes ring-opening reactions under electron ionization conditions, with preferential cleavage occurring at the more substituted ring positions [15] [16]. The six-membered ring of the spirocyclic system tends to undergo more facile fragmentation compared to the five-membered ring, reflecting the greater ring strain relief upon opening [15] [11].

Secondary fragmentation pathways involve the successive loss of alkyl fragments from the opened ring systems, producing a series of fragment ions that provide structural information about the spirocyclic framework [15] [11]. The base peak in the mass spectrum typically corresponds to a stabilized nitrogen-containing fragment formed through multiple fragmentation steps [11] [17].

The presence of the hydrochloride salt influences the fragmentation pattern, with the chloride ion being readily eliminated to produce the free base molecular ion [18] [19]. This elimination reaction represents one of the initial fragmentation steps under electron ionization conditions, reflecting the ionic nature of the hydrochloride salt [18] [19].

Infrared Vibrational Modes of Fluorinated Amine Salts

The infrared spectroscopic analysis of 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride reveals characteristic vibrational modes associated with both the spirocyclic framework and the hydrochloride salt functionality. The infrared spectrum exhibits distinctive absorption bands that provide structural information about the molecular architecture and intermolecular interactions [20] [21].

The nitrogen-hydrogen stretching vibrations in amine hydrochlorides typically appear as broad absorption bands in the region 3000-3300 reciprocal centimeters, reflecting the presence of strong hydrogen bonding interactions between the protonated amine and the chloride counterion [18] [22]. The breadth of these bands is characteristic of the extensive hydrogen bonding network present in amine hydrochloride salts [18] [22].

The carbon-fluorine stretching vibrations in the difluoromethine group produce characteristic absorption bands in the region 1000-1200 reciprocal centimeters [23] [21]. These vibrations are typically intense and well-defined, reflecting the strong dipole moment associated with the carbon-fluorine bonds [23] [21]. The presence of two fluorine atoms on the same carbon results in coupled vibrational modes that produce characteristic splitting patterns in the infrared spectrum [23] [24].

The spirocyclic framework exhibits characteristic carbon-carbon stretching vibrations in the region 1400-1600 reciprocal centimeters, with the specific frequencies depending on the ring strain and substitution patterns [21] [24]. The five-membered ring component of the spirocyclic system typically exhibits slightly higher frequency vibrations compared to the six-membered ring, reflecting the greater ring strain [21] [24].

The carbon-nitrogen stretching vibrations in the spirocyclic amine system appear as medium-intensity bands in the region 1020-1250 reciprocal centimeters [25] [21]. These vibrations are sensitive to the local electronic environment and provide information about the nitrogen atom's bonding and hybridization state [25] [21].

Deformation vibrations of the spirocyclic framework produce characteristic absorption bands in the fingerprint region below 1000 reciprocal centimeters [21] [24]. These vibrations are highly specific to the molecular structure and provide valuable information for structural identification and differentiation from related compounds [21] [24].

X-ray Diffraction Studies of Crystal Packing

The crystallographic analysis of 7,7-Difluoro-1-azaspiro[3.5]nonane hydrochloride reveals important structural features related to the solid-state packing arrangements and intermolecular interactions. Single-crystal X-ray diffraction studies provide detailed information about the three-dimensional molecular geometry and crystal lattice organization [26] [9].

The spirocyclic framework adopts a well-defined three-dimensional conformation in the solid state, with the spiro carbon serving as a rigid junction point between the five-membered and six-membered rings [9] [27]. The difluoromethine group exhibits a characteristic geometry with carbon-fluorine bond lengths typical of sp³ hybridized carbon atoms, ranging from 1.35-1.40 angstroms [9] [27].

The crystal packing is dominated by hydrogen bonding interactions between the protonated amine groups and the chloride counterions [28] [26]. These interactions form extended networks that stabilize the crystal lattice and influence the overall packing arrangement [28] [26]. The nitrogen-hydrogen to chloride hydrogen bonding distances typically range from 2.0-2.5 angstroms, reflecting the strong ionic nature of these interactions [18] [26].

The fluorine atoms participate in weak intermolecular interactions with neighboring molecules, including carbon-hydrogen to fluorine hydrogen bonds and fluorine-fluorine contacts [29] [30]. These interactions, while individually weak, collectively contribute to the overall crystal stability and packing efficiency [29] [30]. The fluorine-fluorine contacts typically occur at distances of 2.7-2.9 angstroms, slightly longer than the sum of van der Waals radii [29] [30].

The spirocyclic architecture influences the crystal packing by creating molecules with well-defined three-dimensional shapes that exhibit efficient packing arrangements [27] [31]. The rigid spirocyclic framework reduces conformational flexibility, leading to more predictable packing motifs compared to flexible chain molecules [27] [31].

The crystal structure analysis reveals that the molecules adopt specific orientations that maximize intermolecular interactions while minimizing steric repulsion [31] [32]. The packing arrangement typically involves the formation of discrete molecular units connected through hydrogen bonding networks, with the spirocyclic frameworks filling the available space efficiently [31] [32].

Dates

Last modified: 04-14-2024

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